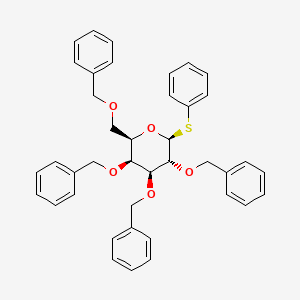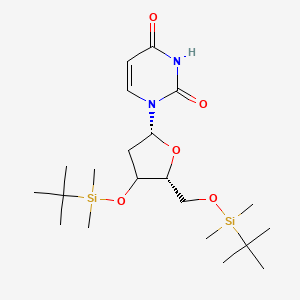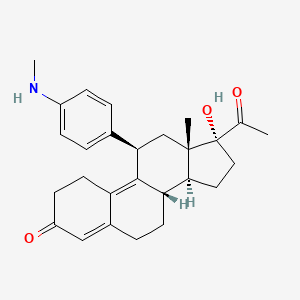
N-Desmethyl Ulipristal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Ulipristal is a metabolite of Ulipristal, a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids . This compound is significant due to its role in the pharmacological activity of Ulipristal, contributing to its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Ulipristal typically involves the demethylation of Ulipristal. This process can be achieved through various chemical reactions, including the use of specific raw materials and reagents in a suitable solvent. The reaction is carried out under appropriate temperature and pressure conditions, often with the aid of catalysts to achieve the desired chemical conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis under controlled conditions. This includes the optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is then subjected to extraction and purification steps to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Ulipristal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
N-Desmethyl Ulipristal has several scientific research applications, including:
Mechanism of Action
N-Desmethyl Ulipristal exerts its effects by modulating progesterone receptors. It has both antagonistic and partial agonist activity at these receptors, which helps inhibit ovulation and delay follicular rupture. This action is crucial for its role in emergency contraception . Additionally, it binds to glucocorticoid receptors, although with lower affinity compared to its parent compound, Ulipristal .
Comparison with Similar Compounds
Similar Compounds
Ulipristal: The parent compound, used for emergency contraception and uterine fibroid treatment.
N-Nitroso Desmethyl Ulipristal Acetate: A related compound with similar pharmacological properties.
N,N-Didesmethyl Ulipristal: Another metabolite of Ulipristal with distinct chemical properties.
Uniqueness
N-Desmethyl Ulipristal is unique due to its specific role as a metabolite of Ulipristal, contributing significantly to the overall pharmacological activity of the parent compound. Its ability to modulate progesterone receptors with both antagonistic and partial agonist activity sets it apart from other similar compounds .
Properties
IUPAC Name |
(8S,11R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO3/c1-16(29)27(31)13-12-24-22-10-6-18-14-20(30)9-11-21(18)25(22)23(15-26(24,27)2)17-4-7-19(28-3)8-5-17/h4-5,7-8,14,22-24,28,31H,6,9-13,15H2,1-3H3/t22-,23+,24-,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFSIKXKDZSLPG-YEEPMTPTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

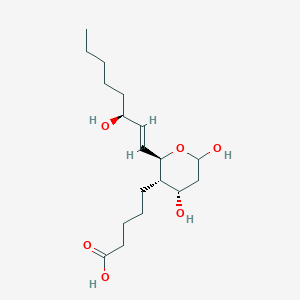
![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)
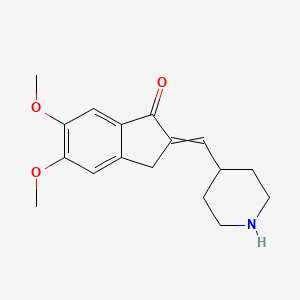
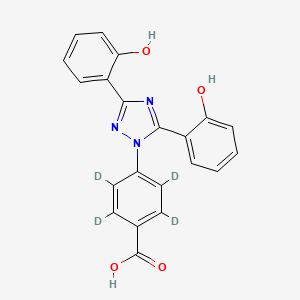
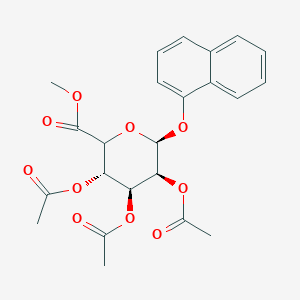
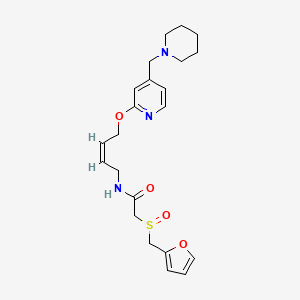
![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
![1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester-d3](/img/structure/B1141188.png)
![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)
